2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide typically involves multi-step organic reactions
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of Side Chain: The side chain can be introduced through a series of reactions involving the formation of an amide bond between the benzamide core and the side chain precursor, which includes the 1,2,3,4-tetrahydronaphthalene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzamide: A simpler analog lacking the complex side chain.
N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide: Similar structure but without the dimethoxy groups.
2,4-Dimethoxy-N-(1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide: Lacks the methyl group on the side chain.
Uniqueness
The uniqueness of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the dimethoxy groups and the complex side chain allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
335034-66-7 |
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Molecular Formula |
C24H30N2O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[3-methyl-1-oxo-1-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butan-2-yl]benzamide |
InChI |
InChI=1S/C24H30N2O4/c1-15(2)22(26-23(27)19-13-12-17(29-3)14-21(19)30-4)24(28)25-20-11-7-9-16-8-5-6-10-18(16)20/h5-6,8,10,12-15,20,22H,7,9,11H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
ZGMJGYQGBZWXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC2=CC=CC=C12)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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